molecular formula C12H8Cl2O3S B1363957 4-(2-chlorophenoxy)benzenesulfonyl Chloride CAS No. 610277-84-4

4-(2-chlorophenoxy)benzenesulfonyl Chloride

Cat. No. B1363957
M. Wt: 303.2 g/mol
InChI Key: ILZBGLOVCXTRDS-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H8Cl2O3S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-(2-chlorophenoxy)benzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group and a 2-chlorophenoxy group . The InChI string representation of the molecule is InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H .


Physical And Chemical Properties Analysis

4-(2-chlorophenoxy)benzenesulfonyl Chloride is a solid substance . It has a molecular weight of 303.16 . The melting point is between 89-94 °C .

Scientific Research Applications

Synthesis and Chemical Characterization

4-(2-chlorophenoxy)benzenesulfonyl chloride has been utilized in various chemical syntheses. For instance, Cremlyn and Cronje (1979) described the conversion of dichlorophenols to substituted benzenesulfonyl chlorides, potentially for use as herbicides, highlighting the utility of such compounds in the development of agricultural chemicals (Cremlyn & Cronje, 1979). Similarly, Rublova et al. (2017) synthesized structural isomers of benzenesulfonyl chloride, demonstrating its role in the creation of complex molecular structures (Rublova et al., 2017).

Pharmaceutical and Biological Research

In pharmaceutical research, benzenesulfonyl chloride derivatives have been explored for their biological potential. Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated derivatives of 4-chlorobenzenesulfonyl chloride for their antibacterial and enzyme inhibition properties, indicating the compound's potential in drug development (Aziz‐ur‐Rehman et al., 2014).

Advanced Oxidation Processes

Zhao et al. (2010) demonstrated the use of 4-chlorophenol, a derivative of benzenesulfonyl chloride, in advanced oxidation processes, emphasizing its potential in environmental applications like water purification (Zhao et al., 2010).

Kinetic and Mechanistic Studies

Kinetic studies involving benzenesulfonyl chlorides have been conducted to understand their reactivity. Bentley et al. (2009) investigated the solvolyses of benzenesulfonyl chlorides in various solvents, providing insights into their chemical behavior and reactions (Bentley et al., 2009).

Molecular Docking and Antimicrobial Activities

Egbujor et al. (2019) explored the synthesis of new phenylsulfamoyl carboxylic acids from benzenesulfonyl chloride, conducting molecular docking and evaluating their antimicrobial and antioxidant activities. This study highlights the potential of benzenesulfonyl chloride derivatives in addressing various medical conditions (Egbujor et al., 2019).

Safety And Hazards

4-(2-chlorophenoxy)benzenesulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area or outdoors is advised .

properties

IUPAC Name

4-(2-chlorophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-11-3-1-2-4-12(11)17-9-5-7-10(8-6-9)18(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZBGLOVCXTRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383341
Record name 4-(2-chlorophenoxy)benzenesulfonyl Chloride
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Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenoxy)benzenesulfonyl Chloride

CAS RN

610277-84-4
Record name 4-(2-Chlorophenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-chlorophenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenoxy)benzenesulfonyl chloride
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